1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperazine moiety substituted with a 2-(trifluoromethyl)benzenesulfonyl group. The triazolopyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions with biological targets, particularly bromodomains (e.g., BRD4) . The trifluoromethylbenzenesulfonyl group enhances metabolic stability and modulates solubility, making it a candidate for optimizing pharmacokinetic (PK) properties.
Properties
IUPAC Name |
6-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c17-16(18,19)12-3-1-2-4-13(12)28(26,27)24-9-7-23(8-10-24)15-6-5-14-21-20-11-25(14)22-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOSKDJXKMPZME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to target bromodomains, such as brd4, and have been implicated in various diseases, including cancers.
Mode of Action
It is known that bromodomain inhibitors recognize acetylated lysine for epigenetic reading. This interaction can lead to changes in gene expression and cellular function, potentially influencing disease progression.
Biological Activity
1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[2-(trifluoromethyl)benzenesulfonyl]piperazine is a compound of considerable interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 397.39 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, demonstrating a range of pharmacological effects:
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, one study evaluated a related compound's activity against several cancer cell lines (A549, MCF-7, HeLa) and found promising cytotoxicity with IC values ranging from 1.06 to 2.73 μM . The mechanism involved the inhibition of c-Met kinase, which is crucial for cancer cell proliferation and survival.
2. Cytotoxicity Studies
In vitro studies have shown that the compound induces apoptosis in cancer cells. The results from acridine orange staining tests demonstrated that it could significantly induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase .
The compound's mechanism appears to involve multiple pathways:
- Inhibition of Kinases : It effectively inhibits c-Met kinase activity, which is linked to tumor growth and metastasis.
- Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways has been observed .
Data Table: Summary of Biological Activities
| Activity Type | Test Subject | IC Value (μM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | A549 (Lung Cancer) | 1.06 ± 0.16 | c-Met Kinase Inhibition |
| Anticancer Activity | MCF-7 (Breast Cancer) | 1.23 ± 0.18 | c-Met Kinase Inhibition |
| Anticancer Activity | HeLa (Cervical Cancer) | 2.73 ± 0.33 | c-Met Kinase Inhibition |
Case Studies
Several case studies highlight the efficacy of related compounds in clinical settings:
- Case Study on c-Met Inhibitors : A series of triazolo-pyridazine derivatives were synthesized and tested for their anticancer properties. The most effective compound demonstrated significant cytotoxicity across multiple cancer cell lines and was comparable to existing therapies .
- Pharmacokinetic Studies : Animal models have shown that these compounds exhibit high oral bioavailability and favorable pharmacokinetic profiles, suggesting potential for oral administration in therapeutic settings .
Comparison with Similar Compounds
Structural and Functional Analogues
AZD5153: A Bivalent Bromodomain Inhibitor
Structure: Bivalent triazolopyridazine core with 3-methoxy and phenoxyethyl-piperidine substituents. Key Features:
- Bivalent binding to BRD4 bromodomains enhances potency (IC50 < 50 nM) .
- Demonstrated in vivo efficacy in downregulating c-Myc and inhibiting tumor growth in xenograft models. Comparison:
Piperazine-Based Imidazo[1,2-b]pyridazine Derivatives ()
Examples include:
- 3c : 4-(Trifluoromethyl)phenyl substituent.
- 3e : 4-(Trifluoromethyl)phenylimidazo[1,2-b]pyridazine.
Key Features : - Imidazo[1,2-b]pyridazine core differs from triazolo[4,3-b]pyridazine, altering electronic properties and binding interactions.
- Sulfonamide/amide substituents modulate target engagement but lack explicit activity data.
Comparison : - The target compound’s triazolopyridazine core may offer stronger hydrogen-bonding interactions compared to imidazo derivatives.
3-Cyclopropyl-6-{4-[(2,4-Difluorophenyl)sulfonyl]piperazinyl}triazolo[4,3-b]pyridazine ()
Structure : Similar triazolopyridazine core with 2,4-difluorobenzenesulfonyl substituent.
Key Features :
- Difluorophenylsulfonyl group increases hydrophobicity compared to trifluoromethylbenzenesulfonyl.
Comparison :
Pharmacological and Structural Trends
Table 1: Comparative Analysis of Key Compounds
Key Observations
Core Heterocycle :
- Triazolopyridazine derivatives (target compound, AZD5153) exhibit stronger bromodomain affinity compared to imidazo[1,2-b]pyridazine analogs due to enhanced hydrogen-bonding capacity .
Substituent Effects: Trifluoromethylbenzenesulfonyl: Balances solubility and metabolic stability.
Bivalent vs. Monovalent Design: Bivalent compounds (e.g., AZD5153) show superior potency but may face PK challenges (e.g., higher molecular weight). The target compound’s monovalent design could offer better bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
